tripentylplumbyl acetate

Description

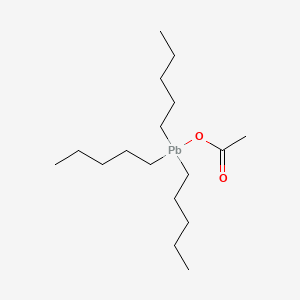

Tripentylplumbyl acetate (CAS 20301-50-2) is an organolead compound with the molecular formula C₁₇H₃₆O₂Pb, comprising three pentyl groups (C₅H₁₁) bonded to a lead (Pb) atom and an acetate group (CH₃COO⁻). Organolead compounds like this are historically significant in industrial applications, though their use has diminished due to toxicity concerns.

Properties

CAS No. |

20301-50-2 |

|---|---|

Molecular Formula |

C17H36O2Pb |

Molecular Weight |

480 g/mol |

IUPAC Name |

tripentylplumbyl acetate |

InChI |

InChI=1S/3C5H11.C2H4O2.Pb/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |

InChI Key |

LOVXKTDPMABEFA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[Pb](CCCCC)(CCCCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripentylplumbyl acetate typically involves the reaction of lead(II) acetate with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:

[ \text{Pb(OAc)2} + 3 \text{C_5H{11}X} \rightarrow \text{Pb(C_5H_{11})_3OAc} + 2 \text{HX} ]

where ( \text{X} ) represents a halide such as chlorine or bromine.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tripentylplumbyl acetate can undergo various chemical reactions, including:

Oxidation: The lead center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lead(0) or lead(I) species.

Substitution: The acetate group can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles like sodium alkoxides.

Major Products Formed

Oxidation: Lead oxides and pentyl acetate.

Reduction: Lead metal and pentyl alcohol.

Substitution: Various lead alkoxides and pentyl acetate derivatives.

Scientific Research Applications

Tripentylplumbyl acetate is primarily used in scientific research due to its unique properties. Some applications include:

Chemistry: Used as a precursor in the synthesis of other organolead compounds.

Biology: Investigated for its potential effects on biological systems, particularly in studies involving heavy metal toxicity.

Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.

Industry: Utilized in the development of specialized materials and catalysts.

Mechanism of Action

The mechanism of action of tripentylplumbyl acetate involves its interaction with molecular targets through its lead center. The lead atom can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes makes it a valuable tool in research.

Comparison with Similar Compounds

Structural and Reactivity Insights

- This property may influence catalytic or synthetic utility .

- Electronic Effects : Phenyl groups in triphenylplumbyl acetate introduce electron-withdrawing characteristics, polarizing the lead-oxygen bond and altering solubility in polar solvents. In contrast, alkyl groups (methyl to pentyl) are electron-donating, enhancing lipophilicity .

Toxicity and Handling

Larger alkyl groups (e.g., pentyl) may slow metabolic degradation due to increased hydrophobicity, prolonging biological half-lives. Strict handling protocols, including PPE and ventilation, are mandatory .

Q & A

Basic: What are the established synthetic protocols for tripentylplumbyl acetate, and how do reaction parameters affect purity and yield?

Answer:

this compound is synthesized via organometallic reactions, typically involving transmetallation or ligand exchange. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while non-polar solvents may reduce side reactions.

- Temperature control : Reactions often require low temperatures (−20°C to 25°C) to prevent decomposition of lead intermediates.

- Catalyst optimization : Use of Lewis acids (e.g., AlCl₃) can accelerate acetate group transfer.

For yield optimization, employ a factorial design to test variables systematically, as demonstrated in ionic liquid extraction studies . Post-synthesis, purity should be verified via ¹H/¹³C NMR (δ ~1.5–2.5 ppm for acetate protons) and elemental analysis (target Pb: ~42–45% w/w) .

Advanced: How can conflicting spectroscopic data for this compound be resolved during structural validation?

Answer:

Discrepancies in NMR or IR spectra often arise from solvent interactions, isotopic impurities, or stereochemical variations. Methodological steps include:

- Cross-validation : Compare data with synthetic intermediates (e.g., tripentylplumbane) to isolate acetate-specific signals.

- Dynamic NMR studies : Probe temperature-dependent shifts to identify fluxional behavior.

- Collaborative data pooling : Use databases like IUPAC’s critical evaluation frameworks to benchmark spectral markers against validated standards .

For persistent contradictions, replicate synthesis under inert conditions and characterize via X-ray crystallography to resolve structural ambiguities .

Basic: Which analytical techniques are prioritized for characterizing this compound’s physicochemical properties?

Answer:

- FT-IR : Look for C=O stretching (~1740 cm⁻¹) and Pb-C vibrations (450–550 cm⁻¹) .

- NMR : ²⁰⁷Pb NMR (δ ~1500–2500 ppm) confirms lead coordination, while ¹H NMR identifies acetate integration ratios.

- Mass spectrometry (HRMS) : Confirm molecular ion clusters ([M+H]⁺ expected at m/z ~470–480).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C).

Standardize protocols using IUPAC-recommended calibration methods to minimize instrumental drift .

Advanced: What experimental design principles are critical for studying this compound’s reactivity in catalytic systems?

Answer:

- Variable isolation : Test one parameter at a time (e.g., solvent polarity, ligand ratio) to identify rate-limiting steps.

- Control groups : Include lead-free analogs (e.g., Sn or Si-based acetates) to distinguish Pb-specific effects.

- Kinetic profiling : Use stopped-flow techniques to monitor intermediate formation (e.g., Pb-OAc bond cleavage).

For data reliability, adopt a response surface methodology (RSM) to model nonlinear relationships between variables, as applied in extraction efficiency studies . Document all raw data in appendices for transparency .

Basic: What are the primary research applications of this compound in synthetic chemistry?

Answer:

- Catalysis : Acts as a precursor in cross-coupling reactions (e.g., Stille-type couplings).

- Material science : Used to synthesize lead-containing polymers for semiconductor applications.

- Mechanistic studies : Probes metal-ligand exchange kinetics due to Pb’s distinct electronegativity.

Researchers should consult primary literature for recent advances, prioritizing peer-reviewed journals over commercial databases .

Advanced: How should researchers design stability studies for this compound under environmental stressors?

Answer:

- Stressors : Test UV exposure, humidity (40–80% RH), and thermal cycling (25–60°C).

- Analytical endpoints : Monitor Pb-OAc bond integrity via IR and quantify degradation products (e.g., acetic acid) via HPLC.

- Accelerated aging models : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

For reproducibility, adopt IUPAC’s data tabulation guidelines, including raw measurements and uncertainty ranges . Address contradictory stability claims by verifying purity thresholds (≥95%) across independent labs .

Basic: How do researchers mitigate toxicity risks when handling this compound?

Answer:

- Containment : Use gloveboxes or fume hoods with HEPA filtration to prevent Pb particulate inhalation.

- Waste protocols : Neutralize residues with chelating agents (e.g., EDTA) before disposal.

- Biomonitoring : Regular blood Pb level checks for lab personnel.

Document safety measures in Materials and Methods sections, aligning with institutional biosafety committees’ guidelines .

Advanced: What statistical approaches are recommended for analyzing inconsistent synthetic yields of this compound?

Answer:

- ANOVA : Identify significant variables (e.g., reaction time vs. temperature) across replicate batches.

- Error source mapping : Distinguish between systematic (e.g., impure reagents) and random errors (e.g., humidity fluctuations).

- Bayesian modeling : Predict optimal conditions by integrating prior literature data with new observations.

For transparency, report confidence intervals and effect sizes, avoiding overreliance on p-values . Raw datasets should be archived in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.